molecular formula C9H9NO2 B1658986 (2-Nitro-2-propenyl)benzene CAS No. 62811-39-6

(2-Nitro-2-propenyl)benzene

Cat. No. B1658986
CAS RN: 62811-39-6
M. Wt: 163.17 g/mol
InChI Key: IOLFAUFETSIJDP-UHFFFAOYSA-N
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Description

(2-Nitro-2-propenyl)benzene, also known as 1-Phenyl-2-nitropropene, is a derivative of styrene . It exhibits herbicidal and antibacterial properties . It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 .


Molecular Structure Analysis

The molecular structure of (2-Nitro-2-propenyl)benzene can be represented by the formula C9H9NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

(2-Nitro-2-propenyl)benzene is a light-yellow crystalline solid . It has a molecular weight of 163.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Synthesis of Tryptophan Precursors

2-(2-Nitrophenyl)-1,3-propanediol can be converted to 2-(2-nitrophenyl)propenal, a precursor in the synthesis of tryptophan and indole derivatives. This demonstrates the potential of (2-Nitro-2-propenyl)benzene in producing essential amino acids and biologically significant compounds (Tanaka, Yasuo, & Torii, 1989).

Role in Plant Scent Composition

(2-Nitroethyl)benzene has been identified as a major component of the flower scent of the Japanese loquat (Eriobotrya japonica), marking its significance in the natural aroma profile of some plants. This discovery underlines the ecological and botanical relevance of nitroaromatic compounds (Kuwahara, Ichiki, Morita, & Asano, 2014).

Chemical and Physical Properties Analysis

Studies have been conducted on the chemical and physical properties of nitroalkene derivatives such as (Z)-Monoethoxy-1-(2-nitro-1-propenyl)benzenes, providing valuable data for their characterization and potential applications in various fields, including material science and chemical synthesis (By, Lodge, Sy, Zamecnik, & Duhaime, 1990).

Antioxidant Activity

Certain arylnitroalkenes, including derivatives of (2-nitro-2-propenyl)benzene, have been shown to act as scavengers for macrophage-generated oxidants. This indicates their potential in therapeutic applications, particularly in conditions involving oxidative stress and inflammation (Celano, Carabio, Frache, Cataldo, Cerecetto, González, & Thomson, 2014).

Environmental Impact and Mitigation

Nitroaromatic compounds like (2-nitro-2-propenyl)benzene are significant in environmental studies due to their persistence and potential toxicity. Research in this area focuses on understanding their environmental impact and developing effective mitigation strategies (Tiwari, Tarale, Sivanesan, & Bafana, 2019).

properties

IUPAC Name

2-nitroprop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLFAUFETSIJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341792
Record name (2-Nitro-2-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitro-2-propenyl)benzene

CAS RN

62811-39-6
Record name (2-Nitro-2-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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